N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]
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Overview
Description
N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a complex organic compound with a unique structure that includes an allyl group, a norgranatanol core, and a 2-methylbenzhydryl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . The reaction conditions often include the use of catalysts such as acetic acid and benzylamine in non-polar solvents like n-hexane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the benzhydryl ether moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2-methyl-3-nitrobenzamide: This compound shares the allyl and benzhydryl ether moieties but differs in the core structure.
N-Allyl quinoxalinecarboxamides: These compounds have similar allyl groups but different core structures and functional groups.
7-[(2-Methylphenyl)-phenylmethoxy]-9-prop-2-enyl-9-azabicyclo[3.3.1]nonane: This compound has a similar benzhydryl ether moiety but a different core structure.
Uniqueness
N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
CAS No. |
6606-00-4 |
---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[(2-methylphenyl)-phenylmethoxy]-9-prop-2-enyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C25H31NO/c1-3-16-26-21-13-9-14-22(26)18-23(17-21)27-25(20-11-5-4-6-12-20)24-15-8-7-10-19(24)2/h3-8,10-12,15,21-23,25H,1,9,13-14,16-18H2,2H3 |
InChI Key |
QWTGOIHCGYVNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CC=C |
Origin of Product |
United States |
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